Physicochemical Profile: TFA Salt vs. Hydrochloride Salt
The choice of counterion in a building block can dramatically impact its utility. The trifluoroacetic acid (TFA) salt of 3-ethylazetidin-3-ol (MW 215.17, LogP -0.19) exhibits a different molecular weight and lipophilicity profile compared to its hydrochloride (HCl) salt analog (CAS 935668-00-1, MW 137.61, LogP 0.8615) [1][2]. This difference is crucial in early-stage drug discovery, where the physicochemical properties of fragments and building blocks directly influence screening outcomes and synthetic tractability.
| Evidence Dimension | Physicochemical Properties |
|---|---|
| Target Compound Data | MW: 215.17; LogP: -0.19; Formula: C7H12F3NO3 |
| Comparator Or Baseline | 3-Ethylazetidin-3-ol hydrochloride (HCl salt): MW: 137.61; LogP: 0.8615; Formula: C5H12ClNO |
| Quantified Difference | ΔMW = +77.56; ΔLogP = -1.05 |
| Conditions | Calculated LogP values from vendor databases |
Why This Matters
The significant difference in lipophilicity (ΔLogP > 1) and molecular weight is critical for applications such as fragment-based drug design and predicting membrane permeability.
- [1] ChemSpace. 3-Ethylazetidin-3-ol; trifluoroacetic acid, CSSB00000708726. Accessed 2026. Available from: https://chem-space.com/CSSB00000708726-DDA8D6. View Source
- [2] MolBase. 3-Ethylazetidin-3-ol hydrochloride, 935668-00-1. Accessed 2026. Available from: https://qiye.molbase.cn/935668-00-1.html. View Source
